N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0786057
InChI: InChI=1S/C22H22N2O4/c1-14-7-9-18(11-16(14)3)28-13-21(25)24-19-12-17(8-6-15(19)2)23-22(26)20-5-4-10-27-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25)
SMILES: CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)C
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol

N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide

CAS No.:

Cat. No.: VC0786057

Molecular Formula: C22H22N2O4

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide -

Specification

Molecular Formula C22H22N2O4
Molecular Weight 378.4 g/mol
IUPAC Name N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide
Standard InChI InChI=1S/C22H22N2O4/c1-14-7-9-18(11-16(14)3)28-13-21(25)24-19-12-17(8-6-15(19)2)23-22(26)20-5-4-10-27-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25)
Standard InChI Key KNQLXSSGUBJBFH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)C
Canonical SMILES CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)C

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